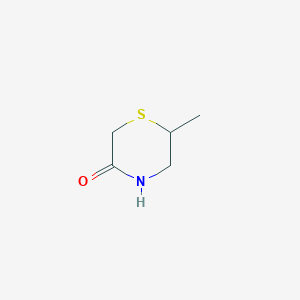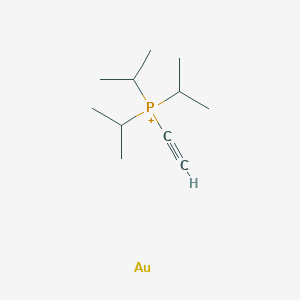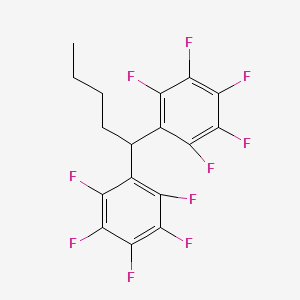
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one typically involves multi-step organic reactions. Common starting materials include guanidine derivatives and various methylated precursors. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the tetrahydropteridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, often requiring specific solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized pteridine derivatives, while substitution reactions could introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a cofactor in enzymatic reactions or as a probe in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a cofactor, modulating the activity of enzymes and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6,7,8-trimethylpteridine: Another pteridine derivative with similar structural features.
2-Amino-4,6,7,8-tetramethylpteridine: A closely related compound with slight structural differences.
Uniqueness
2-Amino-3,6,7,8-tetramethyl-5,6,7,8-tetrahydropteridin-4(3H)-one is unique due to its specific methylation pattern and tetrahydropteridine ring structure, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
Propiedades
Número CAS |
88108-92-3 |
|---|---|
Fórmula molecular |
C10H17N5O |
Peso molecular |
223.28 g/mol |
Nombre IUPAC |
2-amino-3,6,7,8-tetramethyl-6,7-dihydro-5H-pteridin-4-one |
InChI |
InChI=1S/C10H17N5O/c1-5-6(2)14(3)8-7(12-5)9(16)15(4)10(11)13-8/h5-6,12H,1-4H3,(H2,11,13) |
Clave InChI |
PGXVXEYJPPQLRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(C2=C(N1)C(=O)N(C(=N2)N)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)


![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)

![Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane](/img/structure/B14392934.png)


![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)
